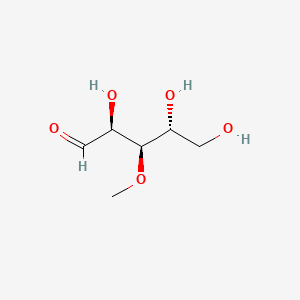
4-Methyl-2-(propan-2-yl)-6H-1,3-oxazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one is a heterocyclic compound that belongs to the oxazinone family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one consists of an oxazinone ring with isopropyl and methyl substituents, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one can be achieved through various methods. One common approach involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is typically carried out in the presence of pyridine or ethanol with sodium acetate as a catalyst . Another method involves the use of 2-acyloxyazirines, which undergo a radical cascade reaction to form the oxazinone ring . This method employs stannyl radicals generated from Bu3SnH/ACHN system .
Industrial Production Methods
Industrial production of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The condensation of 4-oxocarboxylic acids with hydroxylamine is preferred for its simplicity and moderate to high yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.
Substitution: The oxazinone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, metal catalysts, and phosphorus compounds . The reactions are typically carried out under basic or acidic conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include substituted oxazinones, oxides, and reduced derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Applications De Recherche Scientifique
2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial growth by targeting dihydrofolate reductase (DHFR) and protein tyrosine phosphatase (PTP) enzymes . The compound binds to these enzymes, disrupting their normal function and leading to antibacterial effects.
Comparaison Avec Des Composés Similaires
2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one can be compared with other oxazinone derivatives:
6H-1,2-oxazin-6-ones: These compounds have similar biological activities but differ in their ring structure and substituents.
Isoxazolidin-5-ones: These compounds are structurally related but have different reactivity and applications.
The uniqueness of 2-Isopropyl-4-methyl-6H-1,3-oxazin-6-one lies in its specific substituents, which confer distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
51779-47-6 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
4-methyl-2-propan-2-yl-1,3-oxazin-6-one |
InChI |
InChI=1S/C8H11NO2/c1-5(2)8-9-6(3)4-7(10)11-8/h4-5H,1-3H3 |
Clé InChI |
MVGOLILJSNVYDX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC(=N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


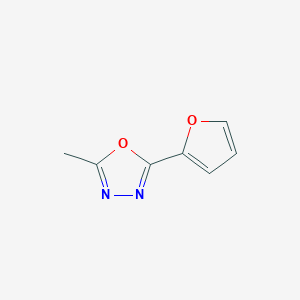
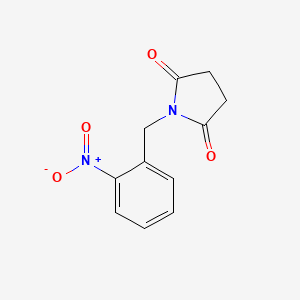

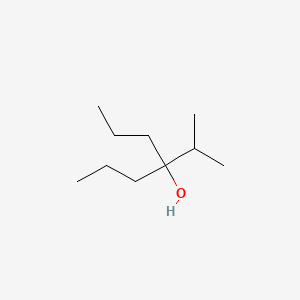
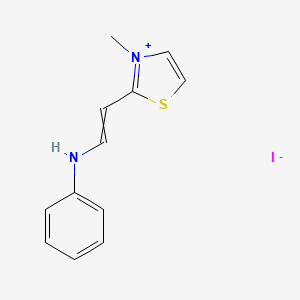
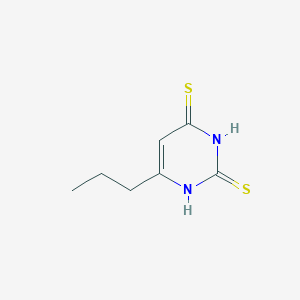
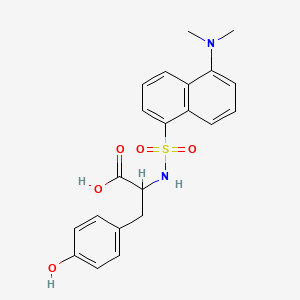
![2-[(3-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14658693.png)
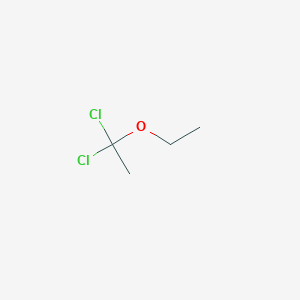
![N-[(Diethylamino)methyl]pyridine-4-carbothioamide](/img/structure/B14658701.png)

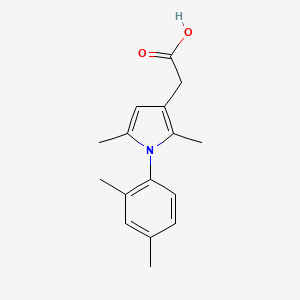
![1-[(Prop-1-en-2-yl)oxy]dodecane](/img/structure/B14658735.png)
